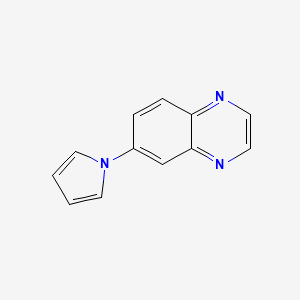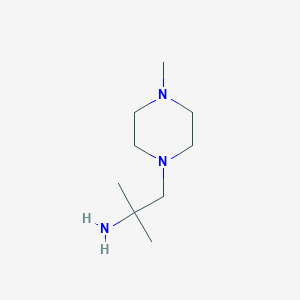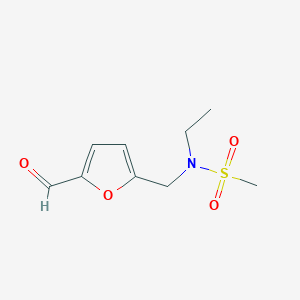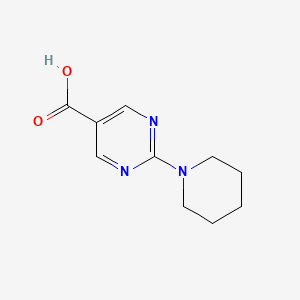
6-(1H-pyrrol-1-yl)quinoxaline
Vue d'ensemble
Description
6-(1H-pyrrol-1-yl)quinoxaline is a compound that belongs to the class of pyrroloquinoxalines, which are heterocyclic compounds containing a pyrrole ring fused to a quinoxaline moiety. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrroloquinoxaline derivatives has been explored through various methods. One approach involves the Lewis acid-catalyzed reaction of 1-(2-isocyanophenyl)pyrrole, which yields pyrrolo[1,2-a]quinoxaline almost quantitatively . Another method utilizes a tandem 6π-azatriene electrocyclization of fused amino-cyclopentenones, leading to the formation of functionalized pyrroloquinoxalines under transition-metal-free conditions . Additionally, the synthesis of pyrido[2,3-h]pyrrolo[1,2-a]quinoxalines starts from 5-amino-6-nitroquinoline, with the pyrrole ring being formed by reaction with 2,5-dimethoxytetrahydrofuran and subsequent intramolecular cyclization . A practical and concise protocol has also been developed for the synthesis of pyrrolo[1,2-a]quinoxalines from α-amino acids and 2-(1H-pyrrol-1-yl)anilines, which includes the formation of new C-C and C-N bonds .
Molecular Structure Analysis
The molecular structure of pyrroloquinoxalines has been confirmed through various spectroscopic techniques. X-ray crystallographic studies have been used to confirm the structures of the synthesized heterocycles . Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 1H-13C long-range COSY experiments, has been employed to determine the position of substituents in the synthesized compounds .
Chemical Reactions Analysis
Pyrroloquinoxalines can undergo further chemical transformations. For instance, the reaction of 6-hydroxy-6-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dihydropyran-3-one with 1,2-diaminobenzenes leads to the formation of quinoxaline C-nucleosides, which are of interest due to their potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrroloquinoxalines are influenced by their molecular structure. The presence of the pyrrole and quinoxaline rings imparts certain electronic and steric characteristics that can affect their reactivity and interaction with other molecules. The synthesis methods mentioned provide compounds with a broad range of functional group tolerance, indicating the potential for diverse chemical properties .
Applications De Recherche Scientifique
Stockage Électrochimique d’Énergie
6-(1H-pyrrol-1-yl)quinoxaline: a été utilisé dans le développement de systèmes efficaces de stockage électrochimique d’énergie. Un nouveau polymère conjugué redox-actif basé sur ce composé, connu sous le nom de poly(this compound) ou PPyQX, a été synthétisé et utilisé comme matériau anodique électroactif pour les batteries à flux hybrides aqueuses .
Électronique Organique
Les dérivés de la quinoxaline, y compris This compound, sont utilisés dans la conception et le développement de l’électronique organique, telles que les molécules bioactives, les colorants, les matériaux fluorescents, les matériaux électroluminescents, les sensibilisateurs organiques pour les applications de cellules solaires et les matériaux optoélectroniques polymères .
Recherche Pharmaceutique
Ces composés ont montré une large gamme d’activités biologiques et sont étudiés pour leurs propriétés antibactériennes, anti-inflammatoires, anticancéreuses, anthelminthiques, antidiabétiques, antifongiques et antiprotozoaires. Ils sont des candidats potentiels pour le traitement de diverses maladies et affections .
Synthèse Organique
Les dérivés de la quinoxaline servent de blocs de construction en synthèse organique pour créer des molécules complexes telles que des récepteurs d’anions, des cavitands, des déshydroannulènes et des agents de clivage de l’ADN .
Matériaux Fluorescents
En raison de leurs propriétés structurales uniques, les dérivés de la quinoxaline sont utilisés pour créer des matériaux fluorescents pour diverses applications en recherche scientifique .
Semi-conducteurs Organiques
Ces composés ont trouvé des applications en tant que semi-conducteurs organiques en raison de leurs propriétés électroniques favorables .
Propriétés
IUPAC Name |
6-pyrrol-1-ylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWZGJVWTLSDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308152 | |
| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478260-01-4 | |
| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes poly(6-(1H-pyrrol-1-yl)quinoxaline) a promising material for aqueous hybrid flow batteries?
A1: The research highlights the potential of poly(this compound) as an anode material due to its redox-active nature. [] This property enables the material to store and release energy during the battery's charge and discharge cycles. The study explores its electrochemical performance in an aqueous environment, which is desirable for safer and more sustainable battery technologies.
Q2: What are the key material characteristics of poly(this compound) relevant to its application in batteries?
A2: While the provided abstract doesn't delve into specific material characterization data like molecular weight or spectroscopic analysis, it emphasizes the "redox-active" nature of the polymer. [] This suggests that the researchers likely investigated its electrochemical properties, such as its redox potential, capacity, and cycling stability, which are crucial parameters for battery performance. Further research would likely focus on understanding its conductivity, morphology, and stability under different battery operating conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)


![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)



![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)
![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)
![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)
![(E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-3-buten-2-one](/img/structure/B1307330.png)

